2-Chloro-1-(1,4-dioxa-9-azaspiro[4.5]decan-9-yl)propan-1-one
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Description
Scientific Research Applications
Tandem Prins Cyclization
A novel tandem Prins strategy has been developed for synthesizing 1,8-dioxa 3-azaspiro[4.5]dec-2-ene derivatives, employing 5 mol% Cu(OTf)2 in dichloromethane at 0 °C. This method offers products in good yields with diverse substitution patterns, showcasing the compound's role in facilitating versatile synthetic routes (L. M. Reddy et al., 2018).
Synthesis of 2-Azaspiro[4.5]Deca-1,6,9-Trien-8-Ones
A tandem synthesis method has been employed to create structurally novel 2-azaspiro[4.5]deca-1,6,9-trien-8-ones, utilizing N-(2-propyn-1-yl) amides and 1,3,5-trimethoxybenzenes. This process involves Tf2O-promoted amide activation and TfOH-promoted Friedel-Crafts ipso-cyclization, marking a first in using N-(2-propyn-1-yl) amides in such a context (L. Shan et al., 2022).
Gabapentin-Base Synthesis
An intermolecular Ugi reaction involving 2-(1-(aminomethyl)cyclohexyl)acetic acid (gabapentin) with glyoxal and cyclohexyl isocyanide or aromatic aldehyde and tert-butyl isocyanide under mild conditions in ethanol has developed two novel classes of compounds. This synthesis highlights the compound's role in the formation of biologically active compounds, offering insights into its potential pharmacological applications (Mahboobe Amirani Poor et al., 2018).
Anticonvulsant Activity Evaluation
A series of N-[(4-arylpiperazin-1-yl)-alkyl]-2-azaspiro[4.5]decane-1,3-dione derivatives were synthesized and assessed for their anticonvulsant and neurotoxic properties. This research underscores the compound's potential in the development of new anticonvulsant drugs (J. Obniska et al., 2006).
Structural Study of BTZ043
An in-depth structural study of a promising antitubercular drug candidate, BTZ043, revealed its potential as an antitubercular agent. The study highlights the importance of the compound's structure in its pharmacological activity, contributing to the development of new antitubercular drugs (A. Richter et al., 2022).
Properties
IUPAC Name |
2-chloro-1-(1,4-dioxa-9-azaspiro[4.5]decan-9-yl)propan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16ClNO3/c1-8(11)9(13)12-4-2-3-10(7-12)14-5-6-15-10/h8H,2-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTYDMFLMGSHPDZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCCC2(C1)OCCO2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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